molecular formula C9H8N2O4 B165705 1-(3-Nitrophenyl)-2-nitropropene CAS No. 134538-50-4

1-(3-Nitrophenyl)-2-nitropropene

Cat. No. B165705
M. Wt: 208.17 g/mol
InChI Key: OERQCTVLGKJURQ-FNORWQNLSA-N
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Description

1-(3-Nitrophenyl)ethanone, also known as 3-Nitroacetophenone, is a chemical compound with the formula C8H7NO3. It has a molecular weight of 165.1461 . Other names for this compound include Acetophenone, 3’-nitro-, m-Nitroacetophenone, 3’-Nitroacetophenone, Methyl 3-nitrophenyl ketone, USAF MA-1, m-Acetylnitrobenzene, 3-Nitroacetofenon, (3-Nitrophenyl) methyl ketone, and 1-Acetyl-3-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)ethanone consists of a benzene ring with a carbon bearing a nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Nitrophenyl)ethanone include a molecular weight of 165.1461 and a chemical structure that can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

  • Thermal Decomposition Analysis : A study investigated the thermal decomposition of isomeric nitropropenes, including 1-nitropropene, in a flow system at low pressures. The decomposition products were identified using photoelectron spectroscopy, revealing similarities in the thermolysis mechanism with nitrostyrenes (Chin, Mok, & Huang, 1990).

  • Synthesis and Characterization of Derivatives : Research on the synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives involved compounds structurally similar to 1-(3-Nitrophenyl)-2-nitropropene. The study included characterization using various spectroscopic techniques and explored the quantum chemical insights of these compounds (Khalid et al., 2020).

  • Spectroscopic Investigations : Spectral analysis of compounds like 1-phenyl-2-nitropropene was carried out using FTIR, FT Raman, FT NMR, and UV-Vis spectra, along with quantum mechanical computations. This study helps in understanding the molecular structure and properties of such nitropropene derivatives (Xavier & Periandy, 2015).

  • Cycloaddition Reactions Study : A paper examined the (2 + 3) cycloaddition reactions of 2-nitropropene-1, providing insights into the reaction mechanism and the influence of various factors on the asymmetry of transition complexes (Jasiński, Wąsik, Mikulska, & Baranski, 2009).

  • In Vitro Activity Against Trypanosoma cruzi : The in vitro activity of 2-nitropropene derivatives was tested against Trypanosoma cruzi cultures, demonstrating their potential use in parasitology and pharmacology (Herrera et al., 2009).

  • Synthesis of Novel Compounds : Research on the synthesis of 1-(2-furyl)-2-nitropropen-3-ones offers insights into the methods of producing novel compounds with potential applications in various fields (Sitkin, Klimenko, & Fridman, 1977).

  • Stereoselective Conjugate Addition Studies : A study focusing on the stereoselective conjugate addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene highlighted the potential for synthesizing compounds with specific stereochemical properties (Turconi, Lebeau, Paris, & Mioskowski, 2006).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

Future Directions

Research on similar compounds, such as the ternary phase equilibrium for 1-(3-Nitrophenyl)ethanone and 1-(4-Nitrophenyl)ethanone in methanol or n-propanol, has been conducted . This research could potentially inform future directions for the study of 1-(3-Nitrophenyl)-2-nitropropene.

properties

IUPAC Name

1-nitro-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQCTVLGKJURQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-2-nitropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)-2-nitropropene
Reactant of Route 2
1-(3-Nitrophenyl)-2-nitropropene

Citations

For This Compound
1
Citations
S Yan, Y Gao, R Xing, Y Shen, Y Liu, P Wu, H Wu - Tetrahedron, 2008 - Elsevier
A clean, efficient, and simple method has been developed for synthesis of (E)-nitroalkenes using FDU–ED as an efficient catalyst. The reactions proceeded with moderate to high yields (…
Number of citations: 43 www.sciencedirect.com

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